molecular formula C10H12BrN B581025 (R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1263000-45-8

(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

Katalognummer B581025
CAS-Nummer: 1263000-45-8
Molekulargewicht: 226.117
InChI-Schlüssel: QWGAZLNZSGHSGE-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, also known as (R)-BTMQ, is a chiral compound with potential applications in medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits biological activity, making it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of (R)-BTMQ is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (R)-BTMQ has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(R)-BTMQ has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and exhibit anti-inflammatory properties. Additionally, (R)-BTMQ has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (R)-BTMQ in lab experiments is its high enantioselectivity. Additionally, (R)-BTMQ has a low toxicity profile, making it a safer alternative to other compounds that may exhibit cytotoxic effects. However, one limitation of using (R)-BTMQ in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.

Zukünftige Richtungen

There are several potential future directions for research on (R)-BTMQ. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to better understand the mechanism of action of (R)-BTMQ and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of (R)-BTMQ derivatives with improved activity and selectivity may lead to the discovery of new and more effective drugs.

Synthesemethoden

The synthesis of (R)-BTMQ involves a multi-step process that includes the resolution of racemic BTMQ into its enantiomers. One of the most common methods for synthesizing (R)-BTMQ is the asymmetric hydrogenation of the corresponding 6-bromo-2-methylquinoline using a chiral rhodium catalyst. This method yields the (R)-enantiomer with high enantioselectivity.

Wissenschaftliche Forschungsanwendungen

(R)-BTMQ has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit activity against various types of cancer, including breast, lung, and prostate cancer. Additionally, (R)-BTMQ has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

(2R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGAZLNZSGHSGE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233460
Record name (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

CAS RN

1263000-45-8
Record name (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263000-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.